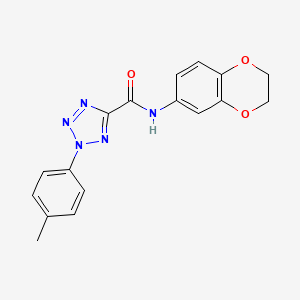

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c1-11-2-5-13(6-3-11)22-20-16(19-21-22)17(23)18-12-4-7-14-15(10-12)25-9-8-24-14/h2-7,10H,8-9H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHKNVISQUJKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition studies, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzodioxin moiety linked to a tetrazole carboxamide. The presence of these functional groups contributes to its biological activity. The molecular formula is with a molecular weight of approximately 284.31 g/mol.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of related compounds incorporating the benzodioxin structure. For instance, derivatives synthesized from 2,3-dihydrobenzo[1,4]dioxin were screened against key enzymes such as α-glucosidase and acetylcholinesterase. These studies indicated promising results for the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Table 1: Enzyme Inhibition Activity of Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | α-Glucosidase | 25 | Antidiabetic |

| Compound B | Acetylcholinesterase | 15 | Neuroprotective |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-carboxamide | TBD | TBD |

Therapeutic Applications

The biological activity of this compound suggests its potential in various therapeutic areas:

- Antidiabetic Agents : The inhibition of α-glucosidase can help in managing postprandial blood glucose levels.

- Neuroprotective Agents : Inhibition of acetylcholinesterase may provide benefits in neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential use as antimicrobial agents .

Case Studies

A notable study evaluated the multitarget biological activity of similar tetrazole derivatives. The findings indicated that these compounds could act as analgesics and exhibit anticancer properties due to their ability to interact with multiple biological targets .

Table 2: Summary of Biological Activities from Case Studies

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-tetrazole exerts its effects may involve:

- Enzyme Binding : The tetrazole ring can form hydrogen bonds with enzyme active sites.

- Structural Mimicry : The compound may mimic natural substrates or inhibitors within metabolic pathways.

Comparison with Similar Compounds

Sulfonamide Derivatives

Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its bromoethyl/phenethyl derivatives (e.g., 5a , 5b ) exhibit potent antibacterial activity against Gram-positive and Gram-negative strains, comparable to ciprofloxacin . Additionally, 5c and 5e show lipoxygenase inhibition (IC₅₀: 85.79–89.32 mM), though less potent than the standard Baicalein (IC₅₀: 22.41 mM) . These sulfonamides highlight the importance of the benzodioxin-sulfonamide scaffold in anti-inflammatory drug development.

Key Structural Difference : Unlike the target compound’s tetrazole-carboxamide linkage, sulfonamide derivatives rely on sulfonyl groups for bioactivity, suggesting divergent target affinities.

Carboxylic Acid Derivatives

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid demonstrates anti-inflammatory activity comparable to ibuprofen in carrageenan-induced rat paw edema assays . This emphasizes the role of the benzodioxin-carboxylic acid motif in cyclooxygenase (COX) inhibition.

Comparison : The target compound’s tetrazole-carboxamide group may offer improved solubility or target specificity over carboxylic acids, which are prone to ionization at physiological pH.

Acetamide Derivatives with Enzyme Inhibitory Activity

Compounds like 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(4-methylphenyl)acetamide (7f) exhibit dual inhibition of α-glucosidase and acetylcholinesterase, with structural characterization via NMR and MS . These derivatives leverage sulfonamide-acetamide linkages for enzyme interaction, differing from the tetrazole-carboxamide in the target compound.

SAR Insight : Substitution at the phenyl ring (e.g., 4-methyl) enhances enzyme inhibition, suggesting that the 4-methylphenyl group in the target compound may similarly optimize binding.

Heterocyclic Derivatives with Antihepatotoxic Activity

Flavones and coumarins containing the 1,4-dioxane ring (e.g., 4f, 4g) show antihepatotoxic effects comparable to silymarin by normalizing SGOT, SGPT, and ALKP levels in rats .

Divergence: The target compound’s tetrazole ring may confer distinct redox properties or hydrogen-bonding capacity compared to flavonoid-based dioxane derivatives.

Data Table: Key Analogous Compounds and Activities

Research Findings and Implications

- Antibacterial Potential: Sulfonamide derivatives (e.g., 3, 5a-b) suggest that the benzodioxin nucleus paired with sulfonamide groups is critical for broad-spectrum activity .

- Enzyme Inhibition : Acetamide and sulfonamide linkages (e.g., 7f , 5c ) highlight the scaffold’s versatility in targeting enzymes like lipoxygenase and α-glucosidase .

- Anti-inflammatory vs. Antihepatotoxic : Carboxylic acids and flavones demonstrate that substituent polarity and ring conformation dictate therapeutic specialization .

Gaps in Knowledge: The target compound’s tetrazole-carboxamide group remains underexplored in the provided evidence. Further studies should evaluate its antibacterial, anti-inflammatory, and enzyme inhibitory profiles relative to its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide?

- Methodology : A common approach involves coupling tetrazole-carboxylic acid derivatives with amine-containing dihydrobenzodioxin moieties. For example, amide bond formation can be achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF, as described in similar syntheses . Reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) are often employed to enhance reaction efficiency .

- Key Steps :

Activation of the tetrazole-carboxylic acid using EDC/HOBt.

Nucleophilic attack by the benzodioxin-6-amine.

Purification via solvent evaporation and recrystallization .

Q. How is the compound characterized post-synthesis?

- Analytical Techniques :

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic protons, methyl groups, and tetrazole signals).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight.

- Chromatography : HPLC to assess purity (>95% typical for research-grade compounds).

Q. What purification techniques are recommended for isolating the compound?

- Methods :

- Filtration : Remove insoluble byproducts after reflux .

- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane).

- Recrystallization : Use ethanol or acetonitrile to improve crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Variables to Test :

- Solvent : Replace ethanol with DMF or THF to enhance solubility of intermediates .

- Catalyst : Screen Brønsted acids (e.g., p-toluenesulfonic acid) to accelerate amide formation .

- Temperature : Microwave-assisted synthesis may reduce reaction time and improve yield.

- Data Analysis : Use Design of Experiments (DoE) to identify critical factors. For example, a 2³ factorial design testing solvent, catalyst, and temperature .

Q. How should researchers design biological activity assays for this compound?

- Approach :

Target Selection : Prioritize kinases or receptors structurally related to the tetrazole and benzodioxin moieties (e.g., COX-2 or serotonin receptors).

In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based) or cell viability tests (MTT assay) at concentrations 1–100 µM.

Controls : Include positive controls (e.g., celecoxib for COX-2) and vehicle controls (DMSO < 0.1%) .

- Challenges : Ensure compound stability in assay buffers (e.g., pH 7.4 PBS) to avoid false negatives.

Q. How can contradictory bioactivity data across studies be resolved?

- Potential Causes :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Compound Degradation : Assess stability via LC-MS under assay conditions .

- Solubility Issues : Use co-solvents (e.g., cyclodextrins) or surfactants (e.g., Tween-80) to improve bioavailability.

Q. What computational methods predict the compound’s reactivity or binding affinity?

- Tools :

- Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., COX-2).

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors.

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How does the compound’s stability vary under different storage conditions?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.